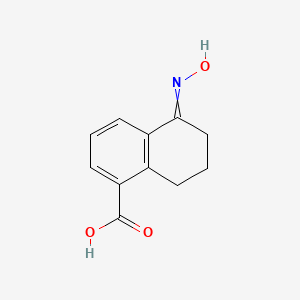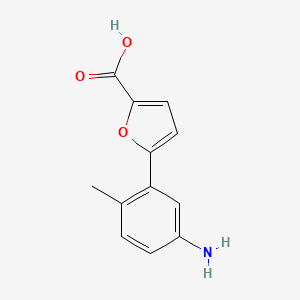
KERATIN
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Keratin is a protein found in the cells on the surface of the skin. The fingernails, hair, and skin need this compound to grow, function, and stay healthy . It is a fibrous structural protein naturally present in the appendages of animals such as hair, wool, feathers, hooves, and hides .
Synthesis Analysis
This compound is a fibrous structural protein naturally present in the appendages of animals such as hair, wool, feathers, hooves, and hides . This compound has recently been demonstrated to have applications within the biomedical field (as a scaffold material in tissue engineering, for drug delivery and wound healing), cosmetic products, and environmental remediation . To meet the demand for this compound in the above-mentioned applications, research on extracting this compound from different natural sources including keratinous wastes and improving the extraction efficiency thereof is imperative .
Molecular Structure Analysis
This compound is composed of two classes or molecular structures, alpha (α)-keratin and beta (β)-keratin, each having similar amino acid sequences and biological functions . α-Keratin (Fig. 2a) is the major protein in mammalian hair and wool and has a long, alpha-helix molecular structure with its axis parallel to the fiber axis . β-Keratin (Fig. 2b) or fibroin, the major protein in silk, has a pleated sheet structure where identical or opposed molecular strand alignments make up parallel or antiparallel beta-sheets, with the antiparallel beta-sheet being significantly more stable due to the well-aligned H-bonds .
Chemical Reactions Analysis
This compound is a multipurpose biopolymer that has been used in the production of fibrous composites, and with necessary modifications, it can be developed into gels, films, nanoparticles, and microparticles . Its stability against enzymatic degradation and unique biocompatibility has found their way into biomedical applications and regenerative medicine .
Physical And Chemical Properties Analysis
This compound is a family of structural, biopolymer, fibrous proteins composing epithelial tissue in animals, including human skin, hair, fingernails, animal wool, hoofs and horns, and beaks and feathers of birds . This compound proteins are self-assembled into fibers having four levels of structure with the polypeptide chain forming the backbone . This compound cannot be dissolved in water, solvents, acids, or alkalines, so its structure remains largely intact when exposed to many of the body’s natural chemicals .
Mécanisme D'action
Keratin works by smoothing down the cells that overlap to form your hair strands. The layers of cells, called the hair cuticle, theoretically absorb the this compound, resulting in hair that looks full and glossy . This compound also claims to make curly hair less frizzy, easier to style, and straighter in appearance .
Safety and Hazards
Although there is not a lot of evidence suggesting that using keratin by itself is dangerous to hair, skin, and nail health, the chemicals that may be added to this compound hair treatments can have adverse effects . Some this compound treatment formulas may contain formaldehyde, a strong-smelling chemical that can cause watery eyes, coughing, wheezing, skin irritation and a burning sensation in your eyes, nose and throat .
Orientations Futures
Keratin is a global class of biological material, which represents a group of cysteine-rich filament-forming proteins . They serve as a shielding layer for the epidermal appendages like nails, claws, beak, hair, wool, horns, and feathers . These proteins are further subdivided into two different classes based on their secondary structure: α -keratin and β -keratin . In the future, more research is needed to expand the biotechnological application of keratinase in diverse fields by identifying more keratinases, understanding the mechanism of action, and constructing more active enzymes through molecular biology and protein engineering .
Propriétés
Numéro CAS |
169799-44-4 |
|---|---|
Formule moléculaire |
C9H9NO4S |
Poids moléculaire |
0 |
Synonymes |
KERATIN, ANIMAL KERATIN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl 3-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B1170322.png)
